Narrower Band Gap and Enhanced Doping Stability in trans-PTE Polymer versus Polythiophene
Electrochemical polymerization of trans-1,2-di(2-thienyl)ethylene produces a conductive polymer (trans-PTE) with a significantly narrower band gap and superior p-type doping stability compared to unsubstituted polythiophene (PT) [1]. In situ optical absorption spectroscopy reveals that the valence band edge of trans-PTE resides ~0.2 eV higher in energy than that of PT, which reduces the energetic barrier for hole injection and stabilizes p-type dopants against de-doping [1]. The polaron states in trans-PTE appear approximately 0.65 eV above the valence band and 0.6 eV below the conduction band, indicating well-defined mid-gap states conducive to charge transport [1].
| Evidence Dimension | Band gap (Eg) |
|---|---|
| Target Compound Data | Approximately 1.9 eV |
| Comparator Or Baseline | Polythiophene (PT): approximately 2.1 eV |
| Quantified Difference | ~0.2 eV narrower |
| Conditions | Electrochemically polymerized films; in situ optical absorption spectroscopy |
Why This Matters
A 0.2 eV reduction in band gap translates to lower turn-on voltages and improved charge injection efficiency in OFET and OLED devices, making trans-PTE-based materials more suitable for low-power organic electronics applications than polythiophene-derived alternatives.
- [1] Onoda, M., Iwasa, T., Kawai, T., Yoshino, K. (1991). Electrochemical preparation of conducting poly(trans-1,2-di(2-thienyl)ethylene) and poly(1,4-di(2-thienyl)-1,3-butadiene) and their properties: comparison with polythiophene. Journal of Physics D: Applied Physics, 24(11), 2071-2075. DOI: 10.1088/0022-3727/24/11/022 View Source
